molecular formula C22H23N5OS B13356750 6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13356750
M. Wt: 405.5 g/mol
InChI Key: BPMGVNQBPUGINV-UHFFFAOYSA-N
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Description

Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring fused with a thiadiazole ring, connected to a piperidine ring and a benzyl ether group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves multiple steps, starting from readily available starting materials. The piperidine ring is then introduced via nucleophilic substitution reactions, and the final benzyl ether group is added through etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . It may also interact with other cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is unique due to its combination of a triazole and thiadiazole ring fused together, along with the presence of a piperidine ring and a benzyl ether group. This unique structure imparts distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6-(4-phenylmethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H23N5OS/c1-26-13-11-17(12-14-26)20-23-24-22-27(20)25-21(29-22)18-7-9-19(10-8-18)28-15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3

InChI Key

BPMGVNQBPUGINV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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